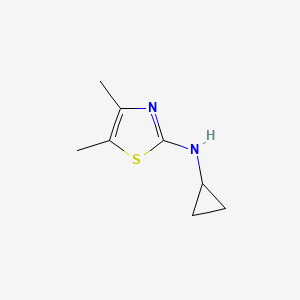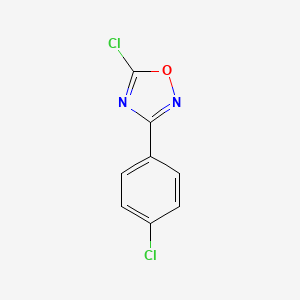
4-Cyclohexylsulfanylbutyric acid
Vue d'ensemble
Description
4-Cyclohexylsulfanylbutyric acid is a chemical compound that belongs to the family of butyric acids. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Cyclohexylsulfanylbutyric acid typically involves the reaction of cyclohexylthiol with butyric acid derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where cyclohexylthiol reacts with a butyric acid halide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexylsulfanylbutyric acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfanyl group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form cyclohexylbutyric acid using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Cyclohexylsulfoxidebutyric acid, cyclohexylsulfonebutyric acid.
Reduction: Cyclohexylbutyric acid.
Substitution: Various substituted butyric acids depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyclohexylsulfanylbutyric acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclohexylsulfanylbutyric acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can undergo oxidation-reduction reactions, which may influence cellular redox states and signaling pathways. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins can modulate enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexylbutyric acid
- Cyclohexylsulfoxidebutyric acid
- Cyclohexylsulfonebutyric acid
Comparison
4-Cyclohexylsulfanylbutyric acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while cyclohexylbutyric acid lacks the sulfanyl group, this compound can undergo oxidation to form sulfoxides and sulfones, providing additional functional versatility .
Propriétés
IUPAC Name |
4-cyclohexylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h9H,1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUXXOFKXDJXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Ethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B1465375.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B1465377.png)

![2-(3-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465381.png)

![3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid](/img/structure/B1465386.png)







